1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxymethoxy groups
Preparation Methods
The synthesis of 1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 2,4-difluoro-5-(methoxymethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biochemical outcomes .
Comparison with Similar Compounds
1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-2,4-difluorobenzene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene: Similar structure but different substitution pattern, which can lead to different reactivity and applications.
2-Bromo-4,5-difluoroanisole: Contains a methoxy group instead of methoxymethoxy, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-8-2-5(9)6(10)3-7(8)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULLXLBAHZLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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